molecular formula C10H5ClN4 B14447311 5-Chloropyrazino[2,3-F]quinoxaline CAS No. 76278-57-4

5-Chloropyrazino[2,3-F]quinoxaline

Cat. No.: B14447311
CAS No.: 76278-57-4
M. Wt: 216.62 g/mol
InChI Key: UUMADVWJQJDUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with a chlorine atom attached to the pyrazine ring.

Preparation Methods

The synthesis of 5-Chloropyrazino[2,3-F]quinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts or reagents. Common methods include:

Industrial production methods often scale up these reactions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

5-Chloropyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, cerium ammonium nitrate, and hydrogen gas. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Chloropyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit kinase activity, affecting cell signaling pathways involved in cancer progression . The compound’s ability to bind to specific receptors and enzymes underlies its biological effects.

Comparison with Similar Compounds

5-Chloropyrazino[2,3-F]quinoxaline can be compared with other quinoxaline derivatives such as:

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent.

    Atinoleutin: An antiviral compound

These compounds share a similar quinoxaline core structure but differ in their functional groups and specific biological activities. The unique chlorine substitution in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

76278-57-4

Molecular Formula

C10H5ClN4

Molecular Weight

216.62 g/mol

IUPAC Name

5-chloropyrazino[2,3-f]quinoxaline

InChI

InChI=1S/C10H5ClN4/c11-6-5-7-9(14-2-1-12-7)10-8(6)13-3-4-15-10/h1-5H

InChI Key

UUMADVWJQJDUBM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(C3=NC=CN=C32)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.